molecular formula C15H21NO4 B11273168 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B11273168
M. Wt: 279.33 g/mol
InChI Key: HNOUMURBMHWZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical and physiological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide is unique due to the presence of both the methoxyethyl and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block and exhibit specific interactions with molecular targets .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C15H21NO4/c1-15(2)9-11-5-4-6-12(14(11)20-15)19-10-13(17)16-7-8-18-3/h4-6H,7-10H2,1-3H3,(H,16,17)

InChI Key

HNOUMURBMHWZQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCOC)C

solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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